molecular formula C18H15F3N4O4S B11066107 Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate

Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate

Cat. No.: B11066107
M. Wt: 440.4 g/mol
InChI Key: YDSRWWCGGODGEV-UHFFFAOYSA-N
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Description

Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate is a complex organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with aniline derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate stands out due to its unique combination of a pyrazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15F3N4O4S

Molecular Weight

440.4 g/mol

IUPAC Name

phenyl N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]sulfamate

InChI

InChI=1S/C18H15F3N4O4S/c1-12-11-16(18(19,20)21)25(23-12)14-9-7-13(8-10-14)22-17(26)24-30(27,28)29-15-5-3-2-4-6-15/h2-11H,1H3,(H2,22,24,26)

InChI Key

YDSRWWCGGODGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)NS(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

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